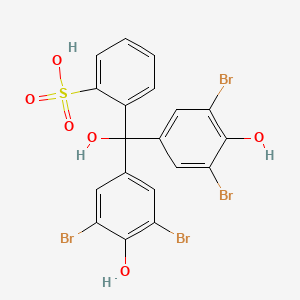

2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid

Description

2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid is a brominated aromatic compound characterized by a central benzenesulphonic acid group linked via a hydroxymethyl bridge to two 3,5-dibromo-4-hydroxyphenyl moieties.

Properties

CAS No. |

71617-24-8 |

|---|---|

Molecular Formula |

C19H12Br4O6S |

Molecular Weight |

688.0 g/mol |

IUPAC Name |

2-[bis(3,5-dibromo-4-hydroxyphenyl)-hydroxymethyl]benzenesulfonic acid |

InChI |

InChI=1S/C19H12Br4O6S/c20-12-5-9(6-13(21)17(12)24)19(26,10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)30(27,28)29/h1-8,24-26H,(H,27,28,29) |

InChI Key |

MKXKLZXWKMTVLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=C(C(=C2)Br)O)Br)(C3=CC(=C(C(=C3)Br)O)Br)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid typically involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with phenol derivatives under controlled conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to form debrominated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium azide or nitrous acid are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Debrominated phenolic compounds.

Substitution: Amino or nitro-substituted phenolic compounds.

Scientific Research Applications

2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrabromobisphenol A (TBBPA) and Tetrabromobisphenol S (TBBPS)

Structural Differences :

- TBBPA contains a propan-2-yl bridge linking two 3,5-dibromo-4-hydroxyphenyl groups, whereas TBBPS features a sulfonyl bridge . The target compound replaces these bridges with a hydroxymethyl group and a benzenesulphonic acid moiety, enhancing its hydrophilicity and acidity.

- The sulphonic acid group in the target compound distinguishes it from TBBPA/TBBPS, which lack this functionality.

Synthesis and Availability :

- The target compound’s brominated phenolic groups may similarly interact with biological membranes, but its sulphonic acid group could mitigate lipid solubility, altering bioavailability.

Bromhexine and Ambroxol (Brominated Aromatic Amines)

- Functional Groups: Bromhexine and ambroxol contain 3,5-dibromo substituents on aromatic rings but feature benzylamine or cyclohexyl groups instead of phenolic or sulphonic acid moieties . The target compound’s hydroxyl and sulphonic acid groups enhance its polarity compared to these amines.

- Pharmacological Applications: Bromhexine and ambroxol are mucolytic agents, leveraging their brominated aromatic structures to modulate mucus viscosity .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Acidity and Reactivity :

Comparative Data Table

Research Implications and Limitations

While the target compound shares structural motifs with TBBPA, Bromhexine, and caffeic acid, its unique combination of bromophenolic and sulphonic acid groups may lead to distinct applications in pharmaceuticals or materials science. However, the absence of direct studies on this compound in the provided evidence necessitates extrapolation from analogs.

Biological Activity

2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonic acid group and multiple brominated hydroxyphenyl moieties, which contribute to its chemical reactivity and biological interactions. The molecular formula is , indicating a structure rich in halogenated phenolic groups that may enhance its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity: Studies have shown that derivatives of dibromo-4-hydroxyphenyl compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 64 µg/mL against resistant strains .

- Antifungal Activity: While specific data on this compound's antifungal activity is limited, related compounds have shown varying degrees of effectiveness against drug-resistant fungal strains like Candida auris and Aspergillus fumigatus .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of potential therapeutic agents. In vitro studies using human cell lines such as A549 (lung cancer cells) have been performed to assess the cytotoxic effects of similar compounds. These studies typically report IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid | A549 | TBD |

| Related Compound A | A549 | 30 |

| Related Compound B | HSAEC-1 | >128 |

Note: TBD indicates that specific data for the compound is currently unavailable.

The biological activity of 2-(Bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)benzenesulphonic acid likely involves multiple mechanisms:

- Inhibition of Cell Wall Synthesis: Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Protein Synthesis: By binding to bacterial ribosomes or interfering with translation processes.

- Reactive Oxygen Species (ROS) Generation: Some brominated compounds can induce oxidative stress in microbial cells.

Case Studies

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial properties of various brominated phenolic compounds against clinical isolates of Staphylococcus aureus. The results indicated that modifications to the phenolic structure significantly enhanced antibacterial activity, suggesting a similar potential for our compound .

- Cytotoxicity Assessment in Cancer Models: Another study assessed the cytotoxic effects of halogenated phenolic compounds on lung cancer cell lines. The findings revealed that certain substitutions increased cytotoxicity, leading to further exploration of their therapeutic potential in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.